Formononetin

Catalog No.
S528344
CAS No.
485-72-3
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formononetin

CAS Number

485-72-3

Product Name

Formononetin

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3

InChI Key

HKQYGTCOTHHOMP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Biochanin B; Formononetol Formononetin; Formononetin; NSC 93360; NSC93360; NSC-93360

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

The exact mass of the compound Formononetin is 268.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93360. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Formononetin (7-hydroxy-4'-methoxyisoflavone) is a naturally occurring O-methylated isoflavone and a primary bioactive constituent of Trifolium pratense (red clover) and Astragalus membranaceus. From a procurement and formulation standpoint, formononetin is classified as a BCS Class II compound, characterized by high lipophilicity (LogP ~2.58) and low aqueous solubility [1]. Unlike its unmethylated counterpart daidzein, the 4'-methoxy group on formononetin significantly enhances its lipid membrane affinity, facilitating rapid passive diffusion across gastrointestinal barriers [2]. In biological systems, formononetin functions as a prodrug, undergoing hepatic O-demethylation in vivo to yield daidzein and subsequently equol, providing sustained, mild estrogen receptor beta (ERβ) modulation [1]. Its predictable metabolic conversion and high membrane permeability make high-purity formononetin a preferred precursor for advanced lipid-based drug delivery systems, osteogenesis research, and targeted neuroprotective formulations where crude botanical extracts fail to provide reproducible dosing.

Procuring crude red clover extracts or unmethylated analogs like daidzein introduces significant variability and pharmacokinetic limitations that compromise experimental and therapeutic reproducibility. Crude botanical extracts contain fluctuating ratios of formononetin, biochanin A, and their respective glycosides, making precise stoichiometric formulation impossible [1]. Furthermore, substituting formononetin with its naturally occurring glycoside, ononin, drastically reduces systemic exposure; ononin requires extensive gut flora cleavage prior to absorption, resulting in a significantly delayed and lower bioavailability profile [2]. Conversely, while unmethylated daidzein is the active downstream metabolite, administering daidzein directly bypasses the sustained-release prodrug effect provided by formononetin's hepatic O-demethylation. The specific 4'-methoxy structure of formononetin is essential for maximizing initial membrane permeability and achieving a controlled, prolonged pharmacokinetic half-life that generic substitutes cannot replicate [1].

Systemic Exposure and Bioavailability: Aglycone vs. Glycoside

The O-methylated aglycone structure of formononetin provides a distinct pharmacokinetic advantage over its glycoside counterpart, ononin. In comparative oral administration models at equal dosing, formononetin achieves an absolute bioavailability of 21.8%, whereas ononin achieves only 7.3%[1]. Furthermore, the systemic exposure (AUC 0-8 h) of formononetin is approximately 713.4 nM·h, representing a 4.5-fold increase over ononin (160.2 nM·h) [1]. This demonstrates that procuring the aglycone form is critical for maximizing intestinal absorption and systemic delivery without relying on variable microbial deglycosylation.

Evidence DimensionAbsolute oral bioavailability and systemic exposure (AUC 0-8h)
Target Compound Data21.8% absolute bioavailability; AUC 713.4 nM·h
Comparator Or BaselineOnonin (glycoside): 7.3% absolute bioavailability; AUC 160.2 nM·h
Quantified Difference3-fold higher absolute bioavailability and 4.5-fold higher systemic exposure for Formononetin
ConditionsIn vivo rat model, oral administration

Selecting the aglycone formononetin over its glycoside ensures reliable, high-efficiency systemic absorption for in vivo models and oral formulations.

Membrane Permeability and Lipophilicity: Formononetin vs. Genistein

Formononetin's chemical structure, featuring a single hydroxyl group at the 7-position and a methoxy group at the 4'-position, inherently limits its polarity while boosting its lipophilicity compared to highly hydroxylated isoflavones [1]. Formononetin exhibits a LogP of approximately 2.58, giving it superior membrane affinity compared to genistein [2]. In PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 models, formononetin demonstrates high intrinsic capacity for passive diffusion across lipid-like barriers, reaching a permeation plateau that highly polar analogs cannot achieve without complex permeation enhancers [1].

Evidence DimensionLipophilicity (LogP) and membrane affinity
Target Compound DataLogP ~2.58; high intrinsic passive diffusion
Comparator Or BaselineGenistein (highly hydroxylated): Lower relative lipid membrane penetration efficiency in comparative models
Quantified DifferenceO-methylation at the 4'-position significantly increases lipophilicity and membrane affinity compared to unmethylated multi-hydroxyl analogs
ConditionsPAMPA and Caco-2 monolayer permeability models

The high lipophilicity of formononetin makes it an optimal precursor for lipid-based drug delivery systems that require high membrane affinity.

Receptor Binding Profile: Mild Prodrug Modulation vs. Potent Agonism

Unlike genistein, which possesses a high relative binding affinity for estrogen receptors and acts as a potent, immediate agonist, formononetin exhibits a much lower direct binding capacity to ERα and ERβ in its unmetabolized state[2]. Instead of triggering an immediate systemic estrogenic shock, formononetin acts as a metabolic prodrug. Upon first-pass metabolism, it is steadily O-demethylated into daidzein, which then selectively activates ERβ [1]. This metabolic bottleneck provides a controlled, sustained-release effect, making formononetin a safer choice for long-term osteogenic or neuroprotective applications where the hyper-estrogenic risks of genistein are undesirable.

Evidence DimensionDirect Estrogen Receptor (ER) binding affinity and activation kinetics
Target Compound DataLow direct ER affinity; acts as a sustained-release prodrug via O-demethylation to daidzein
Comparator Or BaselineGenistein: High direct ER affinity; acts as a potent, immediate agonist
Quantified DifferenceFormononetin provides delayed, metabolism-dependent ERβ activation, avoiding the acute receptor saturation seen with genistein
ConditionsIn vitro competitive ER binding assays and in vivo metabolic tracking

Buyers developing long-term phytoestrogen therapies should select formononetin to leverage its prodrug kinetics, avoiding the acute toxicity risks associated with potent direct agonists like genistein.

Formulation Compatibility: Amorphous Transformation via Phospholipid Complexation

As a BCS Class II compound, formononetin's rigid, planar aromatic structure promotes strong intermolecular π-π stacking, resulting in high crystallinity and poor aqueous solubility [1]. However, its specific molecular geometry is highly compatible with phospholipid complexation. When formulated into a Formononetin-Phospholipid Complex (FNT-PC) via solvent evaporation, the compound transitions from a crystalline to an amorphous state [2]. This transformation significantly enhances its aqueous and n-octanol solubility, resulting in a statistically significant (p<0.05) increase in dissolution rate compared to pure crystalline formononetin, without compromising its inherently high membrane permeability [2].

Evidence DimensionSolid-state geometry and dissolution rate
Target Compound DataFormononetin-Phospholipid Complex (FNT-PC): Amorphous state, high dissolution rate
Comparator Or BaselinePure crystalline Formononetin: High crystallinity (π-π stacking), poor aqueous solubility
Quantified DifferenceComplexation breaks the crystalline lattice, yielding a statistically significant (p<0.05) increase in dissolution rate while maintaining membrane permeability
ConditionsSolvent evaporation method, FTIR/NMR characterization, and dissolution assays

Procuring high-purity formononetin enables formulators to utilize phospholipid complexation to overcome its BCS Class II solubility limits, directly improving oral bioavailability.

Lipid-Based Drug Delivery Systems (Phytosomes & Hot-Melt Extrusion)

Due to its high lipophilicity and BCS Class II classification, formononetin is an ideal active pharmaceutical ingredient (API) for advanced formulation workflows, including phospholipid complexation (phytosomes) and cyclodextrin-assisted hot-melt extrusion. These techniques successfully convert its crystalline structure into an amorphous state, resolving its aqueous solubility bottleneck while preserving its excellent passive membrane diffusion capabilities [1].

Sustained-Release Phytoestrogen Therapeutics

In the development of nutraceuticals for menopausal symptom relief and osteogenesis, formononetin serves as a superior prodrug alternative to direct ER agonists. Its requirement for hepatic O-demethylation into daidzein ensures a controlled, sustained release of active metabolites, preventing the acute receptor saturation and potential hyper-estrogenic side effects associated with compounds like genistein[2].

Standardized In Vitro Assays for Angiogenesis and Neuroprotection

For industrial and academic research focusing on the vascular and neuroprotective effects of isoflavones, procuring high-purity formononetin eliminates the severe batch-to-batch variability inherent in crude Trifolium pratense extracts. It provides a reliable, quantifiable baseline for evaluating ERβ-mediated endothelial nitric oxide synthase (eNOS) activation and passive Caco-2 monolayer permeability [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 Da

Monoisotopic Mass

268.07355886 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

256 - 258 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

295DQC67BJ

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phytoestrogens

Pictograms

Irritant

Irritant

Other CAS

485-72-3

Metabolism Metabolites

Formononetin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid and Daidzein.

Wikipedia

Formononetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023
1: Li S, Dang Y, Zhou X, Huang B, Huang X, Zhang Z, Kwan YW, Chan SW, Leung GP, Lee SM, Hoi MP. Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway. Sci Rep. 2015 Nov 16;5:16815. doi: 10.1038/srep16815. PubMed PMID: 26568398; PubMed Central PMCID: PMC4645220.
2: Wu XY, Xu H, Wu ZF, Chen C, Liu JY, Wu GN, Yao XQ, Liu FK, Li G, Shen L. Formononetin, a novel FGFR2 inhibitor, potently inhibits angiogenesis and tumor growth in preclinical models. Oncotarget. 2015 Dec 29;6(42):44563-78. doi: 10.18632/oncotarget.6310. PubMed PMID: 26575424; PubMed Central PMCID: PMC4792576.
3: Wang H, Zhang D, Ge M, Li Z, Jiang J, Li Y. Formononetin inhibits enterovirus 71 replication by regulating COX- 2/PGE₂ expression. Virol J. 2015 Mar 1;12:35. doi: 10.1186/s12985-015-0264-x. PubMed PMID: 25890183; PubMed Central PMCID: PMC4351682.
4: Lima Cavendish R, de Souza Santos J, Belo Neto R, Oliveira Paixão A, Valéria Oliveira J, Divino de Araujo E, Berretta E Silva AA, Maria Thomazzi S, Cordeiro Cardoso J, Zanardo Gomes M. Antinociceptive and anti-inflammatory effects of Brazilian red propolis extract and formononetin in rodents. J Ethnopharmacol. 2015 Sep 15;173:127-33. doi: 10.1016/j.jep.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26192808.
5: Zhou R, Xu L, Ye M, Liao M, Du H, Chen H. Formononetin inhibits migration and invasion of MDA-MB-231 and 4T1 breast cancer cells by suppressing MMP-2 and MMP-9 through PI3K/AKT signaling pathways. Horm Metab Res. 2014 Oct;46(11):753-60. doi: 10.1055/s-0034-1376977. Epub 2014 Jun 30. PubMed PMID: 24977660.
6: Hu W, Xiao Z. Formononetin induces apoptosis of human osteosarcoma cell line U2OS by regulating the expression of Bcl-2, Bax and MiR-375 in vitro and in vivo. Cell Physiol Biochem. 2015;37(3):933-9. doi: 10.1159/000430220. Epub 2015 Sep 18. PubMed PMID: 26381132.
7: Li T, Zhao X, Mo Z, Huang W, Yan H, Ling Z, Ye Y. Formononetin promotes cell cycle arrest via downregulation of Akt/Cyclin D1/CDK4 in human prostate cancer cells. Cell Physiol Biochem. 2014;34(4):1351-8. doi: 10.1159/000366342. Epub 2014 Oct 2. PubMed PMID: 25301361.
8: Liu Q, Sun Y, Zheng JM, Yan XL, Chen HM, Chen JK, Huang HQ. Formononetin sensitizes glioma cells to doxorubicin through preventing EMT via inhibition of histone deacetylase 5. Int J Clin Exp Pathol. 2015 Jun 1;8(6):6434-41. eCollection 2015. PubMed PMID: 26261519; PubMed Central PMCID: PMC4525853.
9: Yang Y, Zhao Y, Ai X, Cheng B, Lu S. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis. Int J Clin Exp Pathol. 2014 Dec 1;7(12):8453-61. eCollection 2014. PubMed PMID: 25674209; PubMed Central PMCID: PMC4313991.
10: Andersen C, Kotowska D, Tortzen CG, Kristiansen K, Nielsen J, Petersen RK. 2-(2-Bromophenyl)-formononetin and 2-heptyl-formononetin are PPARγ partial agonists and reduce lipid accumulation in 3T3-L1 adipocytes. Bioorg Med Chem. 2014 Nov 1;22(21):6105-11. doi: 10.1016/j.bmc.2014.08.037. Epub 2014 Sep 8. PubMed PMID: 25262940.
11: Liu Y, He J, Chen X, Li J, Shen M, Yu W, Yang Y, Xiao Z. The proapoptotic effect of formononetin in human osteosarcoma cells: involvement of inactivation of ERK and Akt pathways. Cell Physiol Biochem. 2014;34(3):637-45. doi: 10.1159/000363029. Epub 2014 Aug 12. PubMed PMID: 25170541.
12: Sun T, Cao L, Ping NN, Wu Y, Liu DZ, Cao YX. Formononetin upregulates nitric oxide synthase in arterial endothelium through estrogen receptors and MAPK pathways. J Pharm Pharmacol. 2016 Mar;68(3):342-51. doi: 10.1111/jphp.12519. Epub 2016 Jan 20. PubMed PMID: 26786718.
13: Chen J, Zhang X, Wang Y, Ye Y, Huang Z. Formononetin promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in estrogen receptor-positive cells. Mol Carcinog. 2016 Mar;55(3):312-9. doi: 10.1002/mc.22282. Epub 2015 Feb 7. PubMed PMID: 25663261.
14: Kim MH, Choi YY, Lee JE, Kim K, Yang WM. Topical Treatment of Hair Loss with Formononetin by Modulating Apoptosis. Planta Med. 2016 Jan;82(1-2):65-9. doi: 10.1055/s-0035-1557897. Epub 2016 Jan 12. PubMed PMID: 26756818.
15: Chen Z, Liu S, Cai Y, Xie K, Zhang W, Dong L, Liu Y, Zheng F, Dun Y, Li N. Suppressive effect of formononetin on platelet-derived growth factor-BB-stimulated proliferation and migration of vascular smooth muscle cells. Exp Ther Med. 2016 Sep;12(3):1901-1907. Epub 2016 Jul 13. PubMed PMID: 27588108; PubMed Central PMCID: PMC4997992.
16: Liang K, Ye Y, Wang Y, Zhang J, Li C. Formononetin mediates neuroprotection against cerebral ischemia/reperfusion in rats via downregulation of the Bax/Bcl-2 ratio and upregulation PI3K/Akt signaling pathway. J Neurol Sci. 2014 Sep 15;344(1-2):100-4. doi: 10.1016/j.jns.2014.06.033. Epub 2014 Jun 22. PubMed PMID: 24996490.
17: Zhu H, Zou L, Tian J, Lin F, He J, Hou J. Protective effects of sulphonated formononetin in a rat model of cerebral ischemia and reperfusion injury. Planta Med. 2014 Mar;80(4):262-8. doi: 10.1055/s-0033-1360340. Epub 2014 Feb 18. PubMed PMID: 24549929.
18: Jia WC, Liu G, Zhang CD, Zhang SP. Formononetin attenuates hydrogen peroxide (H2O2)-induced apoptosis and NF-κB activation in RGC-5 cells. Eur Rev Med Pharmacol Sci. 2014;18(15):2191-7. PubMed PMID: 25070826.
19: Liu XJ, Li YQ, Chen QY, Xiao SJ, Zeng SE. Up-regulating of RASD1 and apoptosis of DU-145 human prostate cancer cells induced by formononetin in vitro. Asian Pac J Cancer Prev. 2014;15(6):2835-9. PubMed PMID: 24761910.
20: Lo YL, Wang W. Formononetin potentiates epirubicin-induced apoptosis via ROS production in HeLa cells in vitro. Chem Biol Interact. 2013 Oct 5;205(3):188-97. doi: 10.1016/j.cbi.2013.07.003. Epub 2013 Jul 16. PubMed PMID: 23867903.

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